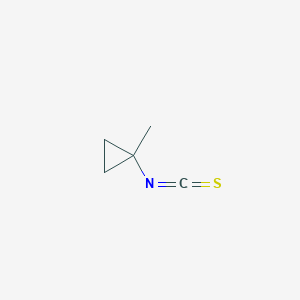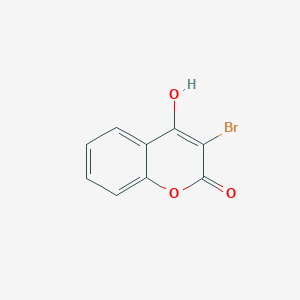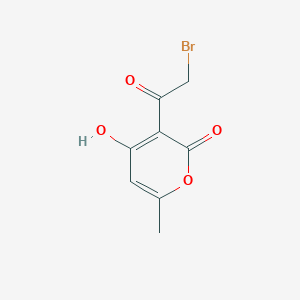
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound primarily involves chemical reactions that incorporate the tert-butyl group into the carbamate structure. This process may utilize starting materials such as ethers, alcohols, and carbamic acids in the presence of catalysts or under specific reaction conditions to achieve the desired product.Molecular Structure Analysis
The molecular structure of this compound is characterized by its carbamate group attached to a cyanopropan-2-yl moiety, with a tert-butyl group providing steric bulk. This structural arrangement influences its reactivity and physical properties.Chemical Reactions Analysis
Chemical reactions involving this compound may include transformations of the carbamate group, modifications of the tert-butyl group, or reactions at the cyanopropan-2-yl moiety. These reactions can be utilized to further modify the compound for specific applications or to study its reactivity patterns.Physical And Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group, in particular, can affect the compound’s physical characteristics, including its phase behavior and interaction with solvents.Scientific Research Applications
Drug Discovery and Development
- Field : Pharmaceutical Sciences .
- Application : Carbamates, including similar compounds, have been used in the development of new drugs .
- Method : These compounds can be synthesized and tested for their biological activity against various targets. The structure-activity relationships (SAR) can be studied to optimize the drug properties .
- Results : This can lead to the discovery of new therapeutic agents with improved efficacy, safety, and pharmacokinetic properties .
Pesticide Formulation
- Field : Agrochemical Sciences .
- Application : Carbamates are widely used in the formulation of pesticides due to their insecticidal properties .
- Method : These compounds can be formulated into various forms such as sprays, dusts, granules, etc., and applied to crops to control pests .
- Results : They provide effective pest control, thereby improving crop yield and quality .
Chemical Reagents
- Field : Chemistry .
- Application : This compound can be used as a chemical reagent in various chemical reactions .
- Method : The specific method of application would depend on the type of reaction it is being used in .
- Results : The results would vary based on the reaction, but the use of this compound could potentially improve the efficiency or yield of the reaction .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJUYQOWIETBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




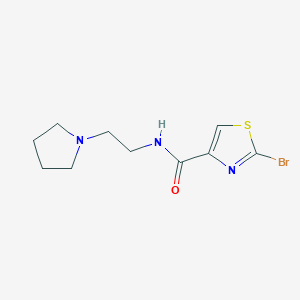
amine](/img/structure/B1524895.png)
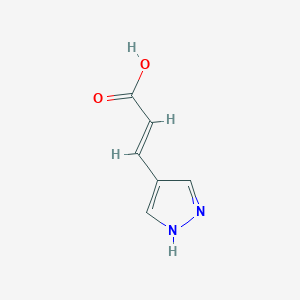
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
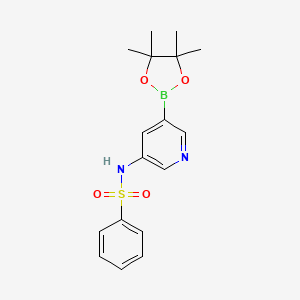
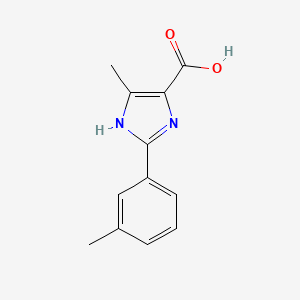
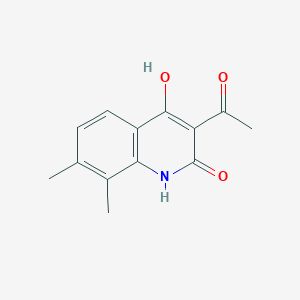
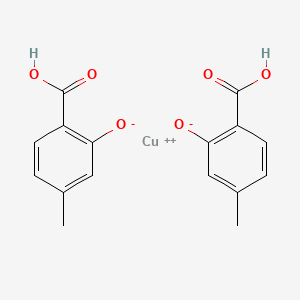
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
